1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid
Description
1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid is a heterocyclic compound characterized by a five-membered tetrazolidine ring (containing four nitrogen atoms) substituted with a methyl group at position 1, a sulfanylidene (S=) group at position 5, and a sulfonic acid (-SO₃H) group at position 2. The sulfonic acid moiety imparts high hydrophilicity and strong acidity, while the sulfanylidene group contributes to hydrogen-bonding and coordination capabilities.
Properties
Molecular Formula |
C2H6N4O3S2 |
|---|---|
Molecular Weight |
198.23 g/mol |
IUPAC Name |
1-methyl-5-sulfanylidenetetrazolidine-2-sulfonic acid |
InChI |
InChI=1S/C2H6N4O3S2/c1-5-2(10)3-4-6(5)11(7,8)9/h4H,1H3,(H,3,10)(H,7,8,9) |
InChI Key |
NNEYBVMFMGJKPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)NNN1S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid typically involves the following steps:
Addition Reaction: Aminomethanesulfonic acid reacts with carbon disulfide in the presence of potassium hydroxide to form an intermediate product.
S-Methylation: The intermediate product undergoes S-methylation with methyl iodide.
Cyclization: The S-methylated product is then cyclized with sodium azide to form this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide.
Substitution: The tetrazole ring allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfides, and substituted tetrazoles.
Scientific Research Applications
1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the tetrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways and lead to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
A structurally analogous compound, 5-Taurinomethyl-2-thiouridine (synonym: 2-[({1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl}methyl)amino]ethane-1-sulfonic acid), shares key functional groups with the target compound, including sulfanylidene and sulfonic acid substituents . However, critical differences exist:
- Pyrimidines, however, are more prevalent in biological systems (e.g., nucleic acids), giving 5-Taurinomethyl-2-thiouridine inherent bioactivity .
- Hydrogen Bonding : Both compounds exhibit hydrogen-bonding capacity via sulfonic acid and sulfanylidene groups. However, the pyrimidine derivative’s hydroxyl and taurine groups may enable more diverse hydrogen-bonding networks, influencing crystal packing or molecular recognition .
2.3 Stability and Reactivity
- Acidity : The sulfonic acid group in both compounds is strongly acidic (pKa ~1–2), but the tetrazolidine’s electron-deficient core could further stabilize the deprotonated form.
- Thermal Stability : Tetrazolidines are generally less thermally stable than pyrimidines due to ring strain, limiting their use in high-temperature applications.
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